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molecular formula C11H19NO3 B1344260 N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine CAS No. 203663-26-7

N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine

Cat. No. B1344260
M. Wt: 213.27 g/mol
InChI Key: XTXKANSXTANTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06518423B1

Procedure details

Under ice-cooling, 15.3 ml of diethylzinc and 6.7 g of diiodomethane were added to 130 ml of dichloromethane. After further adding a solution of 1.07 g of 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-methanol in dichloromethane (20 ml), the resulting mixture was stirred at room temperature overnight. Then the reaction mixture was poured into saturated ammonium chloride, extracted with ethyl acetate, washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate followed by filtration. After distilling off the solvent under reduced pressure, the obtained residue was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate) to thereby give 90 mg of the title compound as a colorless oily substance.
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Zn]CC)C.ICI.[C:9]([O:13][C:14]([N:16]1[CH2:21][CH:20]=[C:19]([CH2:22][OH:23])[CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10].[Cl-].[NH4+]>ClCCl>[C:9]([O:13][C:14]([N:16]1[CH2:17][CH2:18][C:19]2([CH2:22][OH:23])[CH:20]([CH2:1]2)[CH2:21]1)=[O:15])([CH3:12])([CH3:11])[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
15.3 mL
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
6.7 g
Type
reactant
Smiles
ICI
Name
Quantity
130 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.07 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(=CC1)CO
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2CC2(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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